molecular formula C11H14N2O B13282720 3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile

3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile

Cat. No.: B13282720
M. Wt: 190.24 g/mol
InChI Key: XHTCRRNYMOAGNG-UHFFFAOYSA-N
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Description

3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a meta-substituted hydroxypropylamino methyl group on the benzene ring. This compound is structurally characterized by a nitrile group at the benzonitrile core and a secondary amine linked to a 3-hydroxypropyl chain. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(3-hydroxypropylamino)methyl]benzonitrile

InChI

InChI=1S/C11H14N2O/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-14/h1,3-4,7,13-14H,2,5-6,9H2

InChI Key

XHTCRRNYMOAGNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCCCO

Origin of Product

United States

Chemical Reactions Analysis

3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3-Hydroxypropyl)benzonitrile (Para-Substituted Analog)

  • Structure : The hydroxypropyl group is para to the nitrile group (vs. meta in the target compound).
  • Synthesis : Prepared via borane-catalyzed chemoselective reduction of carboxylic acids, yielding two diastereomers (2p-a and 2p-b) with distinct NMR profiles .
  • Applications : Used in studies of chemoselective reductions, highlighting its utility in synthetic chemistry .

Pyrido[3,4-d]pyrimidinone Derivatives

  • Example: 4-((Methyl(3-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)propyl)amino)methyl)benzonitrile ().
  • Structure: Incorporates a pyrido-pyrimidinone pharmacophore linked to a benzonitrile group.
  • Synthesis: Involves multi-step reactions with intermediates like 4-((methylamino)methyl)benzonitrile. Yields are moderate (17–36%) due to complex purification steps .
  • Bioactivity : Designed as kinase inhibitors, demonstrating the role of benzonitrile derivatives in medicinal chemistry. The target compound lacks this pharmacophore, limiting its direct therapeutic relevance .

N-(3-Hydroxypropyl)benzamide

  • Structure : Replaces the nitrile group with a benzamide moiety.
  • Synthesis : Synthesized via similar borane-catalyzed methods, emphasizing the versatility of hydroxypropylamine intermediates .

Chlorophenyl-Substituted Benzonitriles

  • Example: 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride (CAS 60681-06-3).
  • Structure: Features a chlorophenyl group and aminoalkyl chain, enhancing lipophilicity.
  • Applications : Used in cardiovascular research (e.g., ACE inhibitors), contrasting with the target compound’s lack of halogen substituents .

Data Table: Key Properties and Comparisons

Compound Name Molecular Weight (g/mol) Substitution Pattern Key Functional Groups Synthesis Yield Applications References
3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile 190.24 Meta Nitrile, hydroxypropylamine Not reported Synthetic intermediate
4-(3-Hydroxypropyl)benzonitrile 190.24 Para Nitrile, hydroxypropyl Moderate Catalysis studies
N-(3-Hydroxypropyl)benzamide 193.23 Meta Benzamide, hydroxypropyl Moderate Solubility enhancement
Pyrido-pyrimidinone-benzonitrile hybrid ~530 (varies) Variable Nitrile, heterocycle 17–36% Kinase inhibition
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile 331.84 Meta Nitrile, chlorophenyl Not reported Pharmaceutical intermediate

Research Findings and Functional Insights

  • Synthetic Challenges : The target compound’s meta-substituted hydroxypropyl group may introduce steric effects, complicating synthesis compared to para analogs .
  • Biological Relevance: Unlike pyrido-pyrimidinone hybrids (), the target compound lacks documented bioactivity, suggesting its primary role as a synthetic building block.
  • Solubility vs. Reactivity: The hydroxypropyl group improves aqueous solubility over non-polar analogs (e.g., chlorophenyl derivatives), but the nitrile group retains reactivity for further functionalization .

Biological Activity

3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzonitrile moiety with a hydroxypropylamino group, which contributes to its reactivity and potential interactions with biological targets. The presence of both hydroxyl and amino groups allows for diverse chemical interactions, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of benzonitrile can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedInhibition Zone (mm)Reference
4-{[(2-Hydroxypropyl)amino]methyl}benzonitrileE. coli, S. aureus15-20
This compoundTBDTBDTBD

Cytotoxic Effects

Cytotoxicity studies have revealed that this compound can induce cell death in various cell lines. For example, in insect cell lines such as Sf9, compounds structurally related to this compound have shown significant decreases in cell viability, indicating potential applications in pest control or cancer therapy .

Case Study: Insect Cell Viability

In a study evaluating the effects of various benzonitrile derivatives on Sf9 cells, it was found that certain compounds caused a loss of viability ranging from 30% to 50%. The most potent derivatives were noted for their ability to activate caspase-like proteases, suggesting an apoptotic mechanism of action .

The proposed mechanism of action for the cytotoxic effects involves the activation of apoptotic pathways. Specifically, the compound appears to increase caspase-like activity in treated cells, which is indicative of programmed cell death rather than necrosis. This was demonstrated through assays measuring lactate dehydrogenase (LDH) levels and caspase activation in treated cells .

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